molecular formula C17H14N2O2 B15171085 5-(2,2-Diphenylethenyl)imidazolidine-2,4-dione CAS No. 915318-09-1

5-(2,2-Diphenylethenyl)imidazolidine-2,4-dione

Cat. No.: B15171085
CAS No.: 915318-09-1
M. Wt: 278.30 g/mol
InChI Key: AXWUMWDOSDXWNV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Diphenylethenyl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction, where benzil and urea are reacted in the presence of a base such as sodium hydroxide. The reaction proceeds via intramolecular cyclization to form the imidazolidine-2,4-dione core .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Diphenylethenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazolidine-2,4-dione derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2,2-Diphenylethenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it has been shown to bind to the voltage-gated sodium channels in neurons, which helps in stabilizing the neuronal membrane and preventing seizures. Additionally, its antibacterial activity is attributed to its ability to inhibit bacterial protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    5-Phenylimidazolidine-2,4-dione: Known for its anticonvulsant properties.

    5-Benzylideneimidazolidine-2,4-dione: Used as a UV filter in sunscreens.

    5-Methyl-5-phenylimidazolidine-2,4-dione: Investigated for its anticancer properties

Uniqueness

5-(2,2-Diphenylethenyl)imidazolidine-2,4-dione stands out due to its unique structure, which imparts distinct biological activities.

Properties

CAS No.

915318-09-1

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

5-(2,2-diphenylethenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C17H14N2O2/c20-16-15(18-17(21)19-16)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H,(H2,18,19,20,21)

InChI Key

AXWUMWDOSDXWNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2C(=O)NC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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